Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate
Description
Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound that features a trifluoromethyl group, which is known for its unique chemical properties
Properties
IUPAC Name |
ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-2-15-7(14)5-6(12)16-4(13-5)3-8(9,10)11/h2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWSYVZOIKOIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2,2,2-trifluoroacetate with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted thiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate: shares similarities with other trifluoromethyl-containing thiazoles, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Structural Overview
- Molecular Formula : C₇H₇F₃N₂O₂S
- Molecular Weight : 254.23 g/mol
- CAS Number : 2172559-34-9
- InChIKey : OHWSYVZOIKOIAJ
The compound features a thiazole ring system with an amino group and a trifluoroethyl substituent, which may enhance its lipophilicity and biological interactions.
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The compound's activity can be attributed to the thiazole moiety, which is known for its broad-spectrum antimicrobial effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against E. coli, suggesting its potential use in treating bacterial infections.
2. Anticancer Activity
Recent studies have investigated the anticancer potential of thiazole derivatives. This compound was tested against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 ± 3 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 ± 4 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18 ± 5 | Inhibition of proliferation |
The compound demonstrated promising anticancer activity, particularly in lung and breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
Thiazole derivatives have also been explored for their ability to inhibit specific enzymes. This compound has shown potential as an inhibitor of carbonic anhydrase (CA):
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12 ± 1 |
This inhibition suggests that the compound may have applications in treating conditions related to carbonic anhydrase activity, such as glaucoma and certain types of edema.
Study on Antimicrobial Properties
A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiazole derivatives including this compound. The study concluded that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .
Study on Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, the anticancer properties of this thiazole derivative were assessed in vitro against multiple cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways in sensitive cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
